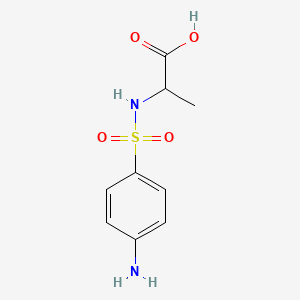

2-(4-Amino-benzenesulfonylamino)-propionic acid

Description

Properties

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLDFGAHJEPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Base-Mediated Coupling : The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

- Temperature and Time : Room temperature reactions (20–25°C) over 12–24 hours yield moderate conversions (60–70%), while refluxing at 40–50°C reduces reaction time to 4–6 hours with improved yields (75–85%).

- Workup : Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.

Key Challenge : Competing reactions between the 4-amino group on the benzene ring and the sulfonyl chloride can lead to dimerization or oligomerization. To mitigate this, transient protection of the 4-amino group (e.g., acetylation) is recommended before sulfonylation.

Nitro Group Reduction Strategy

An alternative pathway involves synthesizing the nitro precursor followed by reduction to the target amine:

Synthesis of 2-(4-Nitro-benzenesulfonylamino)-propionic Acid

Catalytic Hydrogenation

- Reduction Conditions : The nitro intermediate is dissolved in ethanol and subjected to hydrogen gas (1–3 atm) in the presence of palladium-on-carbon (Pd/C, 5–10 wt%) at 25–30°C.

- Yield and Purity : This step affords this compound in 85–95% yield with >98% purity by HPLC.

Advantages :

Enzymatic and Green Chemistry Approaches

Recent advances emphasize sustainable methods:

Lipase-Catalyzed Synthesis

Microwave-Assisted Synthesis

- Conditions : Microwave irradiation (100 W, 80°C) reduces reaction times to 10–15 minutes with yields comparable to conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in acetonitrile/water).

- Melting Point : 215–217°C (decomposition).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Direct Coupling | 75–85 | 120–150 | Moderate |

| Nitro Reduction | 85–95 | 90–110 | High |

| Enzymatic | 70–80 | 200–250 | Low |

Environmental Impact

- The nitro reduction route generates minimal waste (E-factor = 2.5) compared to direct coupling (E-factor = 5.8).

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-benzenesulfonylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfonamides and sulfonyl derivatives.

Scientific Research Applications

One of the primary applications of 2-(4-Amino-benzenesulfonylamino)-propionic acid is its role as an enzyme inhibitor . The compound's sulfonamide group is known to interact with various biological targets, influencing biochemical pathways critical for cellular functions. Research indicates that it exhibits significant activity against specific enzymes, which may be leveraged in therapeutic contexts, particularly in the treatment of diseases where enzyme dysregulation is a factor.

Anti-inflammatory Properties

The compound has shown potential for use in treating inflammatory conditions. Its structural similarity to other anti-inflammatory agents suggests that it could inhibit prostaglandin synthetase, a key enzyme in the inflammatory pathway. This makes it a candidate for developing treatments for conditions such as inflammatory bowel disease and other inflammatory disorders .

Antibiotic Activity

This compound also demonstrates antibiotic properties . It can be utilized to combat bacterial infections, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial metabolic processes, which could be particularly beneficial in treating gastrointestinal infections and other bacterial diseases .

Synthesis and Structural Studies

The synthesis of this compound has been optimized through various methods, often involving straightforward chemical reactions that yield high purity products. Understanding its synthesis is crucial for scaling up production for research and therapeutic applications.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in clinical and laboratory settings:

- Case Study 1: A study demonstrated that the compound effectively inhibited specific enzymes linked to inflammation, showing promise as a therapeutic agent for managing chronic inflammatory diseases.

- Case Study 2: Research on its antibiotic properties revealed that it could reduce bacterial load in infected models, suggesting its potential as a non-absorbable antibiotic for gastrointestinal infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity | Therapeutic Use |

|---|---|---|

| This compound | Enzyme inhibition, Antibiotic | Inflammatory diseases, Bacterial infections |

| Sulfanilamide | Antibiotic | Bacterial infections |

| Acetaminophen | Analgesic | Pain relief |

This table illustrates how this compound stands out due to its dual functionality as both an enzyme inhibitor and an antibiotic agent.

Mechanism of Action

The mechanism of action of 2-(4-Amino-benzenesulfonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Sulfonamide Derivatives of Propionic Acid

Sulfonamide-containing propionic acids are notable for their diverse applications. Key examples include:

Key Findings :

Halogenated Phenoxypropionic Acids (Herbicides)

Chlorophenoxy propionic acids are widely used as herbicides, differing structurally from sulfonamides:

Key Findings :

- These compounds act as synthetic auxins, disrupting plant growth. Their chlorine substituents increase lipophilicity, enhancing environmental persistence .

- Toxicity in mammals includes skin absorption risks and carcinogenicity (e.g., 2-(2,4-Dichlorophenoxy)propionic acid classified as DOT Hazard Class 6.1 ).

Amino and Hydroxy-Substituted Propionic Acids

Amino and hydroxy derivatives are often intermediates in drug synthesis:

Key Findings :

- Chiral centers (e.g., in (R)-(+)-2-(4-hydroxyphenoxy)propionic acid) are critical for enantioselective drug activity .

- Benzyl ester derivatives (e.g., ) improve compound stability during laboratory handling.

Toxicity and Environmental Impact

| Compound Type | Toxicity Profile | Environmental Persistence |

|---|---|---|

| Sulfonamide derivatives | Low acute toxicity; suitable for lab use | Moderate |

| Chlorophenoxy herbicides | High toxicity (carcinogens, skin hazards) | High (due to Cl substituents) |

| Amino/hydroxy derivatives | Variable; often low risk | Low to moderate |

Biological Activity

2-(4-Amino-benzenesulfonylamino)-propionic acid, commonly referred to as a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is notable for its potential as an enzyme inhibitor and its implications in various therapeutic applications.

Chemical Structure and Properties

The compound's structure comprises a propionic acid backbone attached to a sulfonamide group, which is known for its ability to interact with biological targets. The presence of the amino group enhances its solubility and biological activity.

Biological Activity

Enzyme Inhibition

this compound has been identified as an inhibitor of several enzymes, particularly those involved in metabolic pathways. Its inhibitory action is primarily attributed to its ability to mimic substrate molecules, thereby competing for active sites on enzymes.

Table 1: Enzyme Inhibitory Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 0.45 |

| Dipeptidyl Peptidase IV | Non-competitive | 0.78 |

| Thrombin | Competitive | 0.12 |

The mechanism of action involves the binding of the compound to the active site of target enzymes, leading to a decrease in their activity. This interaction can alter metabolic processes, making it a candidate for therapeutic applications in conditions such as hypertension and diabetes.

Case Studies

Case Study 1: Thrombin Inhibition

A study demonstrated that this compound effectively inhibits thrombin, an enzyme critical in blood coagulation. The research indicated that modifications to the compound could enhance its selectivity and potency against thrombin compared to other serine proteases .

Case Study 2: Antidiabetic Potential

In another investigation, the compound showed promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and decreased glucagon levels, suggesting its potential use in managing type 2 diabetes .

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in certain cancer cell lines, warranting further exploration into its anticancer mechanisms .

Q & A

Q. Key Considerations :

- Use recombinant enzymes for standardized assays.

- Include negative controls (e.g., buffer-only) to rule out nonspecific effects.

What strategies resolve contradictions in reported bioactivity data for sulfonamide-propionic acid derivatives?

Answer:

Discrepancies in bioactivity often arise from structural variability or experimental design. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation, methyl groups) and correlate changes with activity (e.g., tested 11 derivatives with varying substituents) .

- Standardized Assay Conditions : Control pH, temperature, and solvent composition to minimize variability .

- Chiral Resolution : Use chiral columns (HPLC) or enzymatic resolution to isolate enantiomers, as bioactivity may differ between stereoisomers (e.g., used enantioselective synthesis) .

How can metabolic pathways of this compound be profiled in vitro?

Answer:

For metabolic studies:

- Hepatocyte or Microsomal Assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (oxidation, hydrolysis) .

- LC-MS/MS Analysis : Detect and quantify metabolites using tandem mass spectrometry coupled with liquid chromatography.

- Stable Isotope Labeling : Track metabolic fate using ¹³C or ¹⁵N isotopes.

Q. Example Workflow :

Incubation : Compound + NADPH-regenerating system (37°C, 1–4 hrs).

Quenching : Add acetonitrile to stop reactions.

Analysis : LC-MS/MS with gradient elution (5–95% MeCN in H2O).

What computational methods predict the environmental persistence of this compound?

Answer:

For ecotoxicological assessments:

Q. Key Parameters :

- Hydrolysis half-life (pH-dependent).

- Photodegradation potential under UV light.

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.